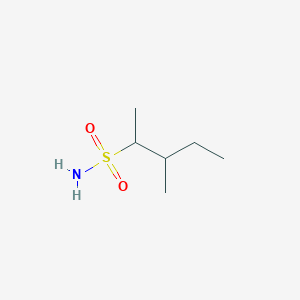![molecular formula C10H13ClN4O B1528005 5-Cloro-1,3-dimetil-6-propil-1,6-dihidro-7H-pirazolo[4,3-d]pirimidin-7-ona CAS No. 1365964-11-9](/img/structure/B1528005.png)
5-Cloro-1,3-dimetil-6-propil-1,6-dihidro-7H-pirazolo[4,3-d]pirimidin-7-ona
Descripción general
Descripción
5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidin-7-one core with chlorine, methyl, and propyl substituents
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism by which 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's structure allows it to bind to these targets, modulating their activity and leading to the desired biological or therapeutic effects.
Comparación Con Compuestos Similares
Pyrazolo[4,3-d]pyrimidin-7-one derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: While structurally different, indole derivatives also exhibit bioactive properties and are used in similar research applications.
Uniqueness: 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This distinctiveness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-chloro-1,3-dimethyl-6-propylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-4-5-15-9(16)8-7(12-10(15)11)6(2)13-14(8)3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCNGFQQPGUHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=NN2C)C)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
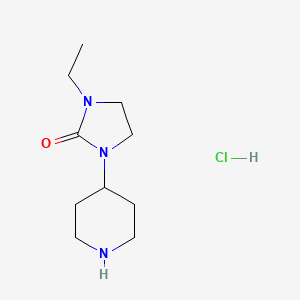
![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)
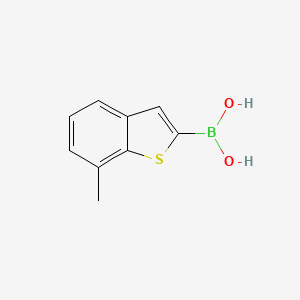
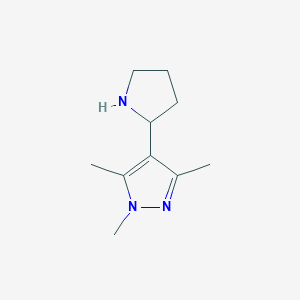
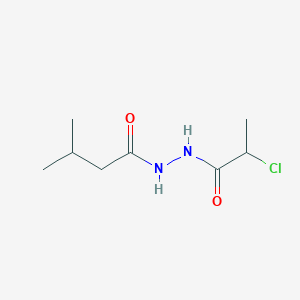


![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)
![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)
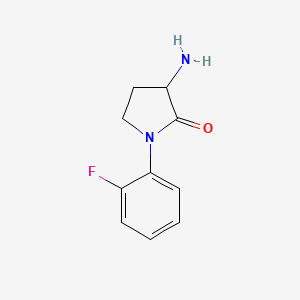
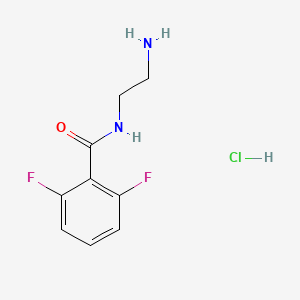
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)
